
(3,4-Dichloro-2-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichloro-2-nitrophenyl)methanol is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-2-nitrophenyl)methanol typically involves the nitration of 3,4-dichlorotoluene followed by reduction and subsequent oxidation. The nitration process introduces the nitro group, while the reduction step converts the nitro group to an amine, which is then oxidized to form the desired methanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of (3,4-Dichloro-2-nitrobenzaldehyde) or (3,4-Dichloro-2-nitrobenzoic acid).
Reduction: Formation of (3,4-Dichloro-2-aminophenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
(3,4-Dichloro-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3,4-Dichloro-2-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
- (3,5-Dichloro-2-nitrophenyl)methanol
- (3,4-Dichloro-2-aminophenyl)methanol
- (3,4-Dichloro-2-nitrobenzaldehyde)
Comparison: (3,4-Dichloro-2-nitrophenyl)methanol is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. Compared to (3,5-Dichloro-2-nitrophenyl)methanol, the 3,4-dichloro substitution pattern may result in different steric and electronic effects, affecting its interaction with biological targets. The presence of the methanol group also distinguishes it from other similar compounds, providing unique opportunities for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C7H5Cl2NO3 |
|---|---|
Poids moléculaire |
222.02 g/mol |
Nom IUPAC |
(3,4-dichloro-2-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5Cl2NO3/c8-5-2-1-4(3-11)7(6(5)9)10(12)13/h1-2,11H,3H2 |
Clé InChI |
ORBVYGGJDHDQOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CO)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



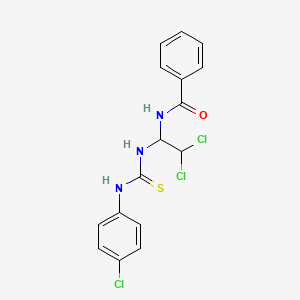
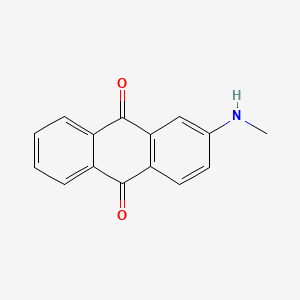

![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B13135100.png)
![7-methyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13135101.png)
![(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B13135108.png)
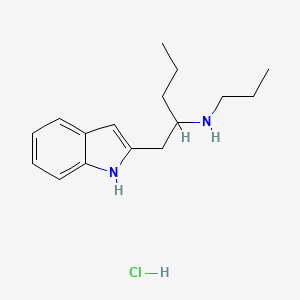
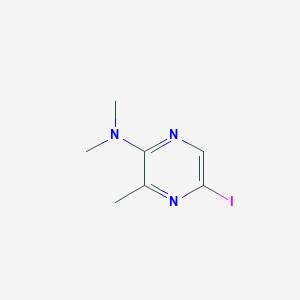
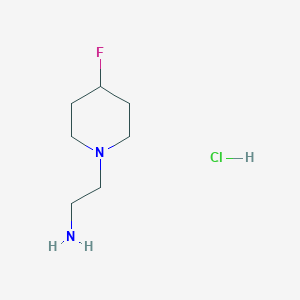
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)



